(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Chemical procurement Building block sourcing Regioisomer comparison

Generic pyrrole-acrylic acids fail SAR campaigns due to undefined stereochemistry or N-H donors. This compound solves that. - **Defined (E)-geometry** ensures reproducible amide coupling for kinase inhibitor libraries. - **N-methyl substitution** (logP ~1.0) eliminates N-H donor, matching ATP-pocket requirements. - **98% purity** from multi-vendor supply chain, verified for RAD52 (IC50 5.0 µM) and biofilm (IC50 125 µM) assays. - **60% cost advantage** over 3-yl isomer at gram scale for polymer synthesis.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 119924-13-9
Cat. No. B3376445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
CAS119924-13-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C=CC(=O)O
InChIInChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
InChIKeyXCNRMRKBMPBEBG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Identity & Physicochemical Baseline


(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid (CAS 119924-13-9) is a small-molecule heterocyclic building block composed of an N-methylpyrrole ring conjugated to an (E)-acrylic acid side chain at the 2-position [1]. It possesses a molecular formula of C₈H₉NO₂, a molecular weight of 151.16 g·mol⁻¹, a computed logP of approximately 0.7–1.3, and an experimentally determined melting point of 153–155 °C [2]. The compound is commercially supplied as a crystalline solid at purities ranging from 95% to 98% across multiple vendors . Its single defined (E)-stereochemical bond (InChI Key: XCNRMRKBMPBEBG-SNAWJCMRSA-N) distinguishes it from any cis-(Z) isomer or stereochemically undefined mixtures that may be encountered in generic pyrrole-acrylic acid offerings [1].

Defined (E)-stereochemistry for reproducible amide coupling and conjugate addition geometry
N-methylpyrrole scaffold for SAR campaigns requiring controlled lipophilicity modulation
Multi-vendor, multi-purity procurement with COA-backed 98% grade availability

Why Generic Substitution Fails


Generic substitution within the pyrrole-acrylic acid family is scientifically unsound because three molecular features of this compound simultaneously determine its reactivity, biological target engagement, and physicochemical handling: (i) the defined (E)-stereochemistry across the α,β-unsaturated acid, which controls coupling geometry in subsequent amide or ester formations [1]; (ii) the N-methyl substituent, which eliminates the hydrogen-bond donor capacity of the pyrrole N–H found in the des-methyl analog (CAS 49653-15-8) and increases lipophilicity by approximately 0.5–1.0 logP units [2]; and (iii) the attachment of the acrylic acid moiety at the pyrrole 2-position rather than the 3-position, a regiochemical difference that alters conjugation length, dipole orientation, and steric accessibility of the carboxylate for further derivatization . Vendors offering the 3-yl positional isomer (CAS 1613049-53-8) price it at a 60–70% premium over the 2-yl isomer, while the des-methyl analog lacks the defined E-geometry assurance and comes with a different impurity profile [3]. These three structural variables render simple interchange among pyrrole-acrylic acid congeners invalid for any application where reproducibility of synthesis, biological readout, or material specification is required.

Risk Dimension
Target (2E, 2-yl)
Potential Substitute
Regiochemistry
2-yl attachment defines conjugation length and dipole orientation
3-yl isomer may alter coupling geometry and steric accessibility
N-Substitution
N-methyl removes H-bond donor; logP ~1.3 for organic-phase partitioning
Des-methyl analog retains N-H donor; logP ~0.5 may shift solubility profile
Stereochemical ID
COA-verified (E)-configuration with batch-specific QC data
AldrichCPR sold as-is without analytical data; E/Z ratio unverified

Comparator-Anchored Differentiation Evidence


Positional Isomer Cost Comparison

When sourcing the N-methylpyrrole-acrylic acid scaffold, the 2-yl positional isomer (target compound, CAS 119924-13-9) is priced at £338.00 per gram from a single reputable vendor, whereas the 3-yl positional isomer (CAS 1613049-53-8) is priced at £566.00 per gram from the same vendor at comparable purity (98% vs. 97%) . This represents a 60–67% cost premium for the 3-yl isomer, a difference that scales linearly with multi-gram procurement. The 2-yl isomer is also stocked in greater quantities (5+ units) and is listed by a broader network of global suppliers including Sigma-Aldrich, ChemScene, AKSci, Enamine, and Leyan, while the 3-yl isomer is carried by fewer vendors [1].

Cost Comparison
Head-to-head
Target: £338/g (98%, Fluorochem)
3-yl isomer: £566/g (97%, same vendor)
60% cost advantage at gram scale
Supports procurement cost evaluation for multi-gram campaigns
Fluorochem 2025 catalogue; 1g pack; bulk discounts excluded
Chemical procurement Building block sourcing Regioisomer comparison

E-Stereochemical Integrity Confirmation

The target compound's InChI Key (XCNRMRKBMPBEBG-SNAWJCMRSA-N) contains the stereochemical layer '/b5-4+' that unambiguously defines the (E)-configuration of the exocyclic double bond [1]. In contrast, the Sigma-Aldrich AldrichCPR offering (CDS022227) is sold with the explicit disclaimer that 'Sigma-Aldrich does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity' [2]. This means that purchasers of the AldrichCPR product cannot verify the E/Z isomeric ratio without performing independent NMR analysis. Vendor-provided certificates of analysis from Fluorochem (98% purity) and ChemScene (≥98% purity) include batch-specific QC data that confirm the (E)-isomer as the dominant species .

Stereochemical ID
Head-to-head
Unambiguous (E)-configuration via InChI stereochemical layer /b5-4+
COA-verified: Fluorochem F638975 (98%), ChemScene CS-0212697 (≥98%)
Eliminates Z-isomer contamination risk for stereosensitive coupling reactions
AldrichCPR CDS022227: no stereochemical data; sold as-is
Stereochemical purity Coupling geometry Analytical specification

N-Methyl Lipophilicity Effect

The target compound carries an experimentally measured logP of 1.311 (hydrophobicity parameter) as reported by Chembase [1]. Its N-unsubstituted analog, (E)-3-(1H-pyrrol-2-yl)acrylic acid (CAS 49653-15-8), has a computed XLogP3 of approximately 0.5 [2]. The ΔlogP of approximately +0.8 units is attributable solely to the N-methyl group, which replaces the polar N–H hydrogen-bond donor with a hydrophobic methyl group. This difference has practical consequences: the N-methyl compound partitions more readily into organic solvents during extractive workup and is expected to exhibit moderately enhanced passive membrane permeability, a factor relevant for any cell-based phenotypic screening campaign where intracellular target engagement is required.

Lipophilicity Shift
Cross-study
ΔlogP ≈ +0.8
Target logP 1.311 vs des-methyl analog XLogP3 ~0.5
Supports logP modulation studies in SAR-driven lead optimization
Cross-study comparison; semi-quantitative; identical conditions not confirmed
Lipophilicity modulation N-methyl effect Physicochemical profiling

RAD52 Inhibition Biochemical Activity

In a fluorescence-based biochemical assay measuring inhibition of FAM-conjugated ssDNA binding to His-tagged wild-type human RAD52 protein, (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid demonstrated an IC₅₀ of 5.0 × 10³ nM (5.0 µM) [1]. RAD52 is a DNA repair protein implicated in synthetic lethality strategies for BRCA-deficient cancers, and small-molecule RAD52 inhibitors are an active area of preclinical investigation. The closest commercially available positional isomer, 3-(1-methyl-1H-pyrrol-3-yl)acrylic acid (CAS 1613049-53-8), has not been reported with RAD52 inhibitory activity in the same assay system. While the absolute potency of 5 µM is moderate, this defined biochemical activity provides a quantifiable anchor point that distinguishes the 2-yl isomer from its 3-yl counterpart for research groups specifically targeting the RAD52 axis.

RAD52 Inhibition
Class-level
IC₅₀ = 5.0 µM
ssDNA-binding inhibition assay; 30 min incubation
Supports RAD52 pathway inhibition study context
3-yl isomer lacks reported RAD52 activity as of 2025
RAD52 inhibition DNA repair Cancer synthetic lethality

E. faecalis Biofilm Inhibition Benchmark

In a crystal violet staining assay measuring inhibition of Enterococcus faecalis biofilm formation after 20 hours, the target compound exhibited an IC₅₀ of 1.25 × 10⁵ nM (125 µM) [1]. This phenotypic activity, while modest in absolute potency, provides a quantitative comparator for structure-activity relationship studies. The N-unsubstituted analog (E)-3-(1H-pyrrol-2-yl)acrylic acid (CAS 49653-15-8) has not been evaluated in the same ChEMBL-deposited biofilm assay, meaning the contribution of the N-methyl group to antibiofilm potency remains uncharacterized for that scaffold. The availability of a defined IC₅₀ for the target compound allows researchers to benchmark new derivatives directly against this value.

Biofilm Inhibition
Class-level
IC₅₀ = 125 µM
E. faecalis biofilm; crystal violet; 20 h
Supports antimicrobial biofilm screening context
N-unsubstituted analog not evaluated in same assay platform
Biofilm inhibition Enterococcus faecalis Antimicrobial screening

Multi-Vendor Purity Grade Options

Three distinct purity grades are commercially available for the target compound: 98% (Fluorochem F638975, ChemScene CS-0212697, Leyan), 97% (AKSci 2106EB), and 95% (Enamine EN300-13225, AKSci Z2042) [1]. This purity gradient is absent for the 3-yl positional isomer, which is predominantly offered at a single 97% specification from Fluorochem . The availability of a 98% grade with full analytical characterization (COA, NMR, HPLC) supports applications requiring high confidence in identity and purity (e.g., biophysical assays, crystallography), while the 95% grade at lower cost serves as an entry point for initial synthetic feasibility studies and route scouting. The Sigma-Aldrich AldrichCPR product, by contrast, carries no purity specification and is explicitly excluded from quality warranties [2].

Purity Grades
Head-to-head
3-tier purity gradient: 98% / 97% / 95% across ≥6 global suppliers
All 98% and 97% grades include vendor COA with batch-specific QC
Enables cost-purity balance selection per research program stage
3-yl isomer: single 97% grade; AldrichCPR: no purity specification
Purity specification Vendor comparison Quality control

Application Scenarios


Amide Coupling for Kinase Inhibitor & PROTAC Synthesis

The target compound's free carboxylic acid functionality, combined with its defined (E)-stereochemistry and 98% purity availability from Fluorochem and ChemScene, makes it directly suitable for HATU- or EDCI-mediated amide coupling to generate pyrrole-acrylamide derivatives for kinase inhibitor libraries [1]. The 2-yl regiochemistry positions the acrylamide vector at the pyrrole ring position most commonly exploited in ATP-competitive kinase inhibitor scaffolds. The multi-vendor availability of high-purity material (98%) ensures that structure-activity relationship (SAR) campaigns can be initiated with analytically verified starting material, a critical requirement for reproducible IC₅₀ determinations in biochemical kinase assays .

RAD52 Probe for Synthetic Lethality

The documented RAD52 biochemical IC₅₀ of 5.0 µM for the target compound provides a starting point for the design of more potent RAD52 inhibitors . Research groups investigating synthetic lethality in BRCA1/BRCA2-mutant cancer cell lines can use this compound as a validated positive control or as a scaffold for fragment-based drug discovery. Unlike the 3-yl positional isomer, which lacks any reported RAD52 activity, the 2-yl isomer's defined pharmacology allows immediate incorporation into biochemical and cellular assay cascades without requiring de novo target validation studies [1].

Biofilm Inhibition Screening Starting Point

The confirmed Enterococcus faecalis biofilm inhibition IC₅₀ of 125 µM makes this compound a characterized entry point for microbiology laboratories studying pyrrole-based small-molecule biofilm disruptors . The compound can serve as a reference standard when testing newly synthesized derivatives in crystal violet biofilm assays. Its N-methyl substitution, which increases lipophilicity by ~0.8 logP units relative to the N-unsubstituted analog, may contribute to enhanced penetration of the biofilm extracellular matrix, a hypothesis that can be tested directly by comparing the target compound against its des-methyl congener [1].

Cost-Efficient Monomer Scale-Up for Polymer Research

For material science groups developing pyrrole-containing conductive or stimuli-responsive polymers, the 2-yl isomer's 60% cost advantage over the 3-yl positional isomer at the gram scale (£338 vs. £566 per gram) becomes significant when scaling to the 5–25 gram quantities typically required for polymer synthesis optimization . The compound's conjugated (E)-acrylic acid moiety can undergo radical or anionic polymerization, while the N-methylpyrrole ring provides electronic tunability. The 98% purity grade ensures that polymerization kinetics are not confounded by reactive impurities, a specification that the Sigma-Aldrich 'as-is' offering cannot guarantee [1].

Application
Selection Property
Validation Focus
Amide coupling and library synthesis
Defined (E)-stereochemistry with COA-verified purity
Coupling geometry and purity verification
RAD52 pathway inhibition studies
Reported biochemical activity context
Target engagement assay validation
Antimicrobial biofilm screening
Reported biofilm inhibition context
Strain-panel and concentration-response review
Conductive polymer synthesis research
Cost-efficient procurement at multi-gram scale
Polymerization kinetics and purity impact
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